Enhanced Lipophilicity (LogP) of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine Relative to Mono-Substituted and Regioisomeric Comparators
The target compound 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine is predicted to exhibit significantly higher lipophilicity compared to closely related analogs that lack the dual fluorine/trifluoromethyl substitution or that place the substituents in a different regioisomeric arrangement. While experimental LogP values for this specific compound are not publicly reported in primary literature, computational predictions and class-level inference based on structural analogs indicate a LogP approximately 1.0–2.0 units higher than mono-fluorinated or mono-trifluoromethylated phenylmorpholines . For reference, the analog 3-(4-fluorophenyl)morpholine (CAS 1017396-52-9) has an experimental LogP of 1.82 , and 2-(4-(trifluoromethyl)phenyl)morpholine (CAS 62243-72-5) has an experimental LogP of 1.61 . The presence of both an ortho-trifluoromethyl and a meta-fluoro group on the phenyl ring in the target compound is expected to substantially increase LogP due to enhanced hydrophobic surface area and reduced hydrogen-bonding capacity, a trend well-established for poly-fluorinated aromatic systems .
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.8–3.5 (range based on structural analogs) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)morpholine: Experimental LogP = 1.82; 2-(4-(Trifluoromethyl)phenyl)morpholine: Experimental LogP = 1.61 |
| Quantified Difference | Predicted increase of ~1.0–2.0 LogP units vs. mono-substituted analogs |
| Conditions | Computational prediction (e.g., ALOGPS, XLogP3) and extrapolation from experimentally determined LogP values of structurally related phenylmorpholines |
Why This Matters
Higher lipophilicity directly influences membrane permeability, tissue distribution, and metabolic clearance; a 1–2 unit LogP increase can shift a compound from poor to acceptable oral bioavailability, making this specific regioisomer a strategically differentiated starting point for lead optimization in CNS or intracellular target programs.
